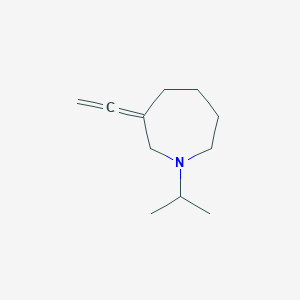
3-Ethenylidene-1-propan-2-ylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylidene-1-propan-2-ylazepane, also known as EPZA, is a cyclic amine that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has a unique molecular structure that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
3-Ethenylidene-1-propan-2-ylazepane has been studied for its potential applications in the pharmaceutical industry. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 3-Ethenylidene-1-propan-2-ylazepane has also been studied for its potential as a cancer treatment. In vitro studies have shown that 3-Ethenylidene-1-propan-2-ylazepane inhibits the growth of cancer cells and induces apoptosis.
Mecanismo De Acción
3-Ethenylidene-1-propan-2-ylazepane is believed to work by inhibiting the activity of enzymes that are involved in cell division and growth. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 3-Ethenylidene-1-propan-2-ylazepane prevents cancer cells from dividing and growing.
Efectos Bioquímicos Y Fisiológicos
3-Ethenylidene-1-propan-2-ylazepane has been shown to have a low toxicity profile in vitro. It is not mutagenic or genotoxic and does not cause significant damage to DNA. In animal studies, 3-Ethenylidene-1-propan-2-ylazepane has been shown to be well-tolerated and does not cause significant toxicity. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Ethenylidene-1-propan-2-ylazepane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Ethenylidene-1-propan-2-ylazepane is its unique molecular structure, which makes it a promising candidate for drug development. Its antibacterial, antifungal, and anticancer properties make it a versatile compound that can be studied for a variety of applications. However, one limitation of 3-Ethenylidene-1-propan-2-ylazepane is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-Ethenylidene-1-propan-2-ylazepane. One area of research is the development of 3-Ethenylidene-1-propan-2-ylazepane-based antibiotics. 3-Ethenylidene-1-propan-2-ylazepane has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Another area of research is the development of 3-Ethenylidene-1-propan-2-ylazepane-based cancer treatments. In vitro studies have shown that 3-Ethenylidene-1-propan-2-ylazepane inhibits the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 3-Ethenylidene-1-propan-2-ylazepane and its potential applications in the pharmaceutical industry.
Métodos De Síntesis
The synthesis of 3-Ethenylidene-1-propan-2-ylazepane involves the reaction of 3-bromo-1-propene with 1,5-diaminopentane in the presence of a palladium catalyst. This reaction produces 3-Ethenylidene-1-propan-2-ylazepane as a white solid with a yield of 55%. The purity of the compound can be improved through recrystallization or column chromatography.
Propiedades
Número CAS |
113558-38-6 |
|---|---|
Nombre del producto |
3-Ethenylidene-1-propan-2-ylazepane |
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
InChI |
InChI=1S/C11H19N/c1-4-11-7-5-6-8-12(9-11)10(2)3/h10H,1,5-9H2,2-3H3 |
Clave InChI |
IFGOIBLCGLFIQP-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC(=C=C)C1 |
SMILES canónico |
CC(C)N1CCCCC(=C=C)C1 |
Sinónimos |
1H-Azepine,3-ethenylidenehexahydro-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



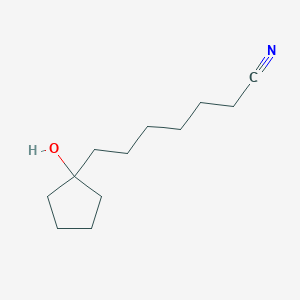
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
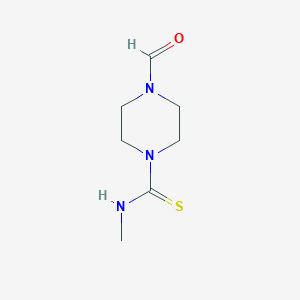
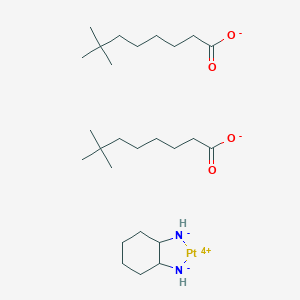
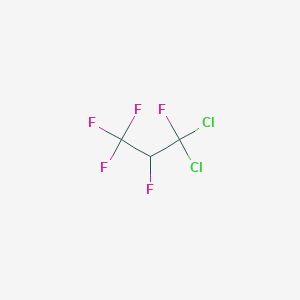
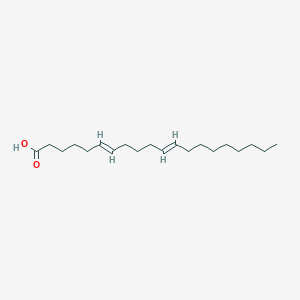
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
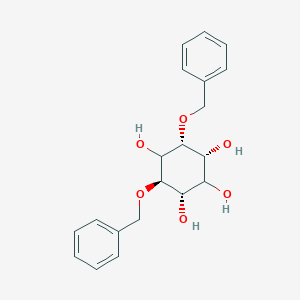
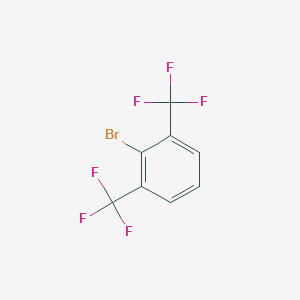
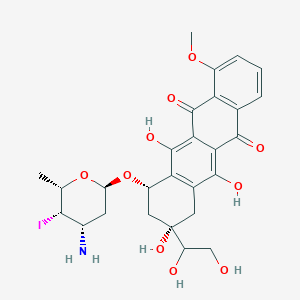
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)